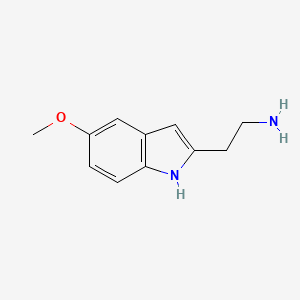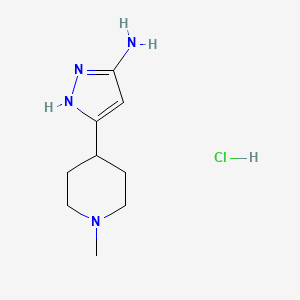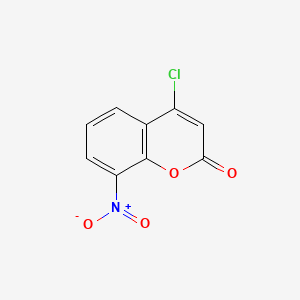![molecular formula C18H10BBrO2 B15336625 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound characterized by its unique structure, which includes a bromine atom, oxygen atoms, and a boron atom within its molecular framework. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high-purity products.
化学反応の分析
Types of Reactions: 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
科学的研究の応用
Chemistry: In the field of organic chemistry, 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the construction of larger PAHs and other organic compounds.
Biology: The compound has shown potential in biological research, particularly in the study of cellular processes and signaling pathways. Its ability to interact with biological macromolecules makes it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic properties. They may serve as precursors for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the materials industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties contribute to the development of high-performance materials.
作用機序
The mechanism by which 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects depends on its specific application. For example, in OLEDs, the compound acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved in biological systems may include interactions with enzymes, receptors, or other cellular components.
類似化合物との比較
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA): This compound is structurally similar but lacks the bromine atom.
N7,N7,N13,N13,5,9,11,15-octaphenyl-5,9,11,15-tetrahydro-5,9,11,15-tetraaza-19b,20b-diboradinaphtho[3,2,1-de1',2',3'-jk]pentacene-7,13-diamine (Ν-DABNA): Another related compound used in OLEDs.
Uniqueness: 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene stands out due to the presence of the bromine atom, which can significantly alter its chemical reactivity and electronic properties compared to its analogs. This makes it particularly useful in specific applications where such modifications are beneficial.
特性
分子式 |
C18H10BBrO2 |
|---|---|
分子量 |
349.0 g/mol |
IUPAC名 |
11-bromo-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BBrO2/c20-11-9-16-18-17(10-11)22-15-8-4-2-6-13(15)19(18)12-5-1-3-7-14(12)21-16/h1-10H |
InChIキー |
ADNVUYCDRMXRJH-UHFFFAOYSA-N |
正規SMILES |
B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


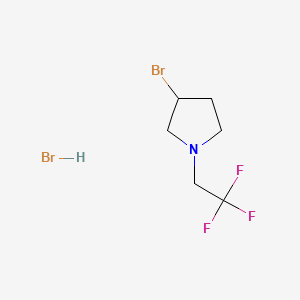
![Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
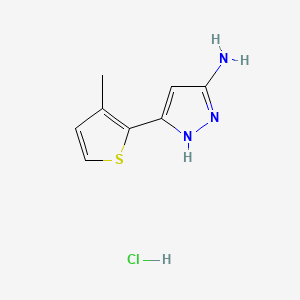
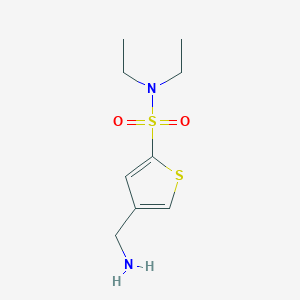
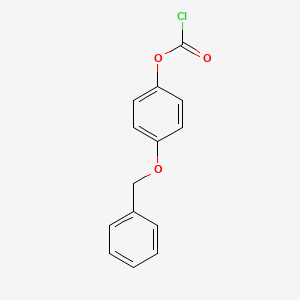
![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)

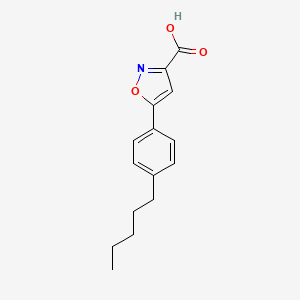
![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)
